molecular formula C12H15N3OS B10954530 N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide

Cat. No.: B10954530
M. Wt: 249.33 g/mol
InChI Key: XKDZBWOOPGKTAH-UHFFFAOYSA-N
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Description

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide is a heterocyclic compound that combines a pyrazole ring with a thiophene ring

Properties

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

N-(1-ethyl-3,5-dimethylpyrazol-4-yl)thiophene-2-carboxamide

InChI

InChI=1S/C12H15N3OS/c1-4-15-9(3)11(8(2)14-15)13-12(16)10-6-5-7-17-10/h5-7H,4H2,1-3H3,(H,13,16)

InChI Key

XKDZBWOOPGKTAH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)NC(=O)C2=CC=CS2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide typically involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and solvent choice, would be crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole or thiophene rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

    Substitution: Substituted derivatives where nucleophiles replace hydrogen atoms on the pyrazole ring.

Scientific Research Applications

Biological Activities

Research indicates that N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide exhibits various biological activities:

1. Anticancer Properties
In vitro studies have demonstrated that this compound inhibits cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Cytotoxicity assays reveal significant potential for development as an anticancer agent.

2. Anti-inflammatory Effects
Animal studies have shown that the compound reduces paw edema in carrageenan-induced inflammation models, suggesting its potential for treating inflammatory diseases .

3. Enzyme Modulation
Molecular docking studies indicate that this compound may interact with specific enzymes or receptors, modulating their activity. This interaction is critical for understanding its pharmacological profile and optimizing its structure for enhanced efficacy .

Case Studies

Several case studies have explored the applications of this compound:

Study TypeFindings
Cytotoxicity Assays Demonstrated effective inhibition of cell proliferation in MCF-7 and HeLa cell lines.
In Vivo Models Showed reduced inflammation in animal models, indicating therapeutic potential in inflammatory diseases .
Molecular Docking Identified potential binding sites on enzymes relevant to cancer therapy, enhancing understanding of action mechanisms .

These findings underscore the compound's versatility in medicinal chemistry and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methyl-3,5-dimethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide
  • N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)furan-2-carboxamide
  • N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)benzene-2-carboxamide

Uniqueness

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide is unique due to the combination of the pyrazole and thiophene rings, which imparts distinct electronic and steric properties.

Biological Activity

N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C12H15N3OS
  • Molecular Weight : 249.33 g/mol
  • CAS Number : 514855-99-3

The compound's biological activity can be attributed to its structural features, particularly the pyrazole and thiophene moieties. These structures are known for their roles in modulating various biological pathways, including those involved in cancer cell proliferation and antimicrobial resistance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against several cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These values indicate that the compound exhibits significant cytotoxic effects, particularly against breast cancer (MCF7) cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study reported the minimum inhibitory concentration (MIC) values for several derivatives:

Derivative MIC (µg/mL) Activity
Compound 4a0.22Effective against pathogens
Compound 5a0.25Effective against pathogens
Compound 7b-Most active derivative

The results suggest that these compounds can inhibit biofilm formation in pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Study on Anticancer Properties

A comprehensive study evaluated the anticancer efficacy of various pyrazole derivatives, including our compound of interest. The results indicated that compounds with similar structures exhibited IC50 values in a similar range as this compound, reinforcing its potential as an effective anticancer agent.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of pyrazole derivatives. The study demonstrated that certain derivatives had potent antibacterial effects with low MIC values, indicating their potential use in treating infections caused by resistant strains .

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